2-Propyl-4-(4-pyridylazo)phenol
Overview
Description
2-Propyl-4-(4-pyridylazo)phenol is a synthetic intermediate in the fibrous self-organization of Azopyridinecarboxylic Acid . It is a solid substance with a molecular formula of C14H15N3O and a molecular weight of 241.29 .
Molecular Structure Analysis
The molecular formula of 2-Propyl-4-(4-pyridylazo)phenol is C14H15N3O . This indicates that it contains 14 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
2-Propyl-4-(4-pyridylazo)phenol is a solid substance . It has a melting point range of 175.0 to 179.0 °C . It is soluble in methanol . Its appearance is described as yellow to amber to dark red powder to crystal .Scientific Research Applications
Metal Complexation and Chelation Properties 2-Propyl-4-(4-pyridylazo)phenol exhibits significant metal complexing properties, making it valuable in studies related to chelation. It has been compared with other compounds like 4-(2-pyridylazo)-resorcinol for its roles in chelation, highlighting its importance in understanding metal-ligand interactions (Anderson & Nickless, 1967).
Use as Spectrophotometric Reagents This compound serves as a useful spectrophotometric reagent for transition metals, utilized in the determination of metals like copper, iron, and nickel. Its sensitivity and stability in forming complexes with these metals are notable (Shijo, Uehara, Kudo, & Aratake, 1994).
Investigation in Mass Spectroscopy The mass spectra of 2-Propyl-4-(4-pyridylazo)phenol and its metal chelates with ions like manganese, cobalt, nickel, copper, and zinc have been studied. These investigations provide insights into the solution behavior and complex formation of these chelates (Betteridge & John, 1968).
Electrochemical Behavior Studies The electrochemical behavior of derivatives of this compound, such as 2-(5-bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, has been extensively studied. These studies include techniques like square-wave voltammetry and cyclic voltammetry, contributing to our understanding of the electrochemical reduction mechanisms of azo compounds (Karaman & Menek, 2012).
Role in Analytical Chemistry It is used in analytical chemistry as a chelating agent for trace metal determination. Its ability to form complexes with various metals makes it a valuable tool for spectrophotometric detection and chromatographic analysis (Ohtsuka, Matsuzawa, Wada, & Nakagawa, 1992).
Environmental Applications The compound's ability to form water-soluble metal chelates facilitates the concentration of trace metals from solutions. It's used in methods for determining heavy metal impurities in commercial products, showcasing its environmental monitoring capabilities (Nakagawa, Haraguchi, Ogata, Kato, Nakata, & Akatsuka, 1998).
Spectrophotometric Investigations Spectrophotometric investigations involving this compound have led to the development of sensitive methods for the determination of metals like zinc in serum. Its high molar absorptivity makes it particularly useful for trace-metal determinations in clinical chemistry (Homsher & Zak, 1985).
Safety And Hazards
2-Propyl-4-(4-pyridylazo)phenol is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
properties
IUPAC Name |
2-propyl-4-(pyridin-4-yldiazenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-3-11-10-13(4-5-14(11)18)17-16-12-6-8-15-9-7-12/h4-10,18H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXGFZXXADBYAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)N=NC2=CC=NC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659947 | |
Record name | 2-Propyl-4-[2-(pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyl-4-(4-pyridylazo)phenol | |
CAS RN |
253124-08-2 | |
Record name | 2-Propyl-4-[2-(pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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